molecular formula C4H8O2S B014262 2-Mercaptoisobutyric acid CAS No. 4695-31-2

2-Mercaptoisobutyric acid

Cat. No. B014262
CAS RN: 4695-31-2
M. Wt: 120.17 g/mol
InChI Key: JTMBCYAUSCBSEY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-mercaptoisobutyric acid-related compounds can be approached through different methods. For example, a study explored the biosynthesis of poly(3-hydroxybutyrate-co-3-mercaptobutyrate) by Ralstonia eutropha, indicating the potential for microbial synthesis pathways involving sulfur analogs of common biochemical compounds (Lütke-Eversloh et al., 2001). Another approach involved the synthesis of (R)-4,4,4-trifluoro-2-mercaptobutyric acid from (S)-malic acid, demonstrating the versatility of chemical synthesis methods in producing structurally similar compounds (Schedel et al., 2000).

Molecular Structure Analysis

The molecular structure of 2-mercaptoisobutyric acid and its derivatives significantly influences their chemical behavior and applications. Studies on quantum dots have shown that the presence of mercapto acids, including 2-mercaptoisobutyric acid, can regulate the properties of these nanomaterials. The position and amount of methyl side groups in mercapto acids were found to affect the growth rate, size distribution, and fluorescence of quantum dots (Ma et al., 2013).

Scientific Research Applications

  • Inhibition of Bradykinin and Vasoactive Peptides : A study by Plummer and Ryan (1981) discusses a potent analogue inhibitor, 2-mercaptomethyl-3-guanidinoethylthiopropanoic acid, for studying bradykinin and other vasoactive peptides, highlighting its potency and ease of synthesis (Plummer & Ryan, 1981).

  • Corrosion Inhibition : Wang (2001) reported that 2-mercaptopyrimidine effectively inhibits the corrosion of low carbon steel in phosphoric acid solutions, reducing both anodic and cathodic corrosion reactions (Wang, 2001).

  • Semiconductor Substrate Preparation : Min et al. (2012) utilized STM-based selective adsorption of 3-mercaptoisobutyric acid on Ge(100) surfaces to produce semiconductor substrates terminated with desired functional groups. This approach benefits positive lithography methods (Min et al., 2012).

  • Biomarkers for Electrophilic Chemical Exposure : Research by van Welie et al. (1992) and Rooij et al. (1998) highlights the use of mercapturic acids as biomarkers for assessing human exposure to electrophilic environmental and industrial chemicals. Genetic polymorphisms may impact mercapturic acid (MA) formation and susceptibility to toxicity (van Welie et al., 1992); (Rooij et al., 1998).

  • Electrochemical Detection of Neurotransmitters : Malem and Mandler (1993) demonstrated that self-assembled monolayers of omega-mercapto carboxylic acids on gold electrodes could effectively detect dopamine in the presence of ascorbic acid. This method offers a promising approach for the electrochemical differentiation between neurotransmitters (Malem & Mandler, 1993).

  • Cardiovascular Effects and GABA Levels in the Brain : Alsip et al. (1984) found that 3-mercaptopropionic acid activates cardiac sympathetic and parasympathetic nervous pathways in rats and guinea-pigs, potentially due to decreased GABA levels in different brain regions (Alsip et al., 1984).

  • Enhancement of Quantum Dot Properties : Studies by Ma et al. (2013) showed that using branched mercapto acids with one methyl side group improves the size distribution, fluorescence, and solution stability of CdTe quantum dots compared to linear mercapto acids (Ma et al., 2013).

Safety And Hazards

2-Mercaptoisobutyric acid may be corrosive to metals and is toxic if swallowed. It can cause severe skin burns and eye damage, and it is harmful if inhaled . It is recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contact with skin and eyes, and use personal protective equipment .

Future Directions

2-Mercaptoisobutyric acid has been used as a capping agent to prepare CdTe quantum dots by a modified hydrothermal method . This suggests potential future applications in the field of nanotechnology.

properties

IUPAC Name

2-methyl-2-sulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O2S/c1-4(2,7)3(5)6/h7H,1-2H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTMBCYAUSCBSEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6063561
Record name 2-Mercaptoisobutyric acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Mercaptoisobutyric acid

CAS RN

4695-31-2
Record name 2-Mercapto-2-methylpropanoic acid
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mercaptoisobutyric acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 2-mercapto-2-methyl-
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Record name 2-Mercaptoisobutyric acid
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Record name 2-mercapto-2-methylpropionic acid
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Record name 2-MERCAPTOISOBUTYRIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
HS Winchell, AS Khentigan, TH Lin - 1974 - inis.iaea.org
… 2-mercaptoisobutyric acid, and to its method of preparation. More precisely, this product contains 2-mercaptoisobutyric acid … solutions of 2-mercaptoisobutyric acid adding technetium-…
Number of citations: 2 inis.iaea.org
R Shanker, GV Dakore - 1978 - nopr.niscpr.res.in
Materials and Methods The preparation, standardization and storage of stock solutions of hexaa quocobaltfl. Il) ion were carried out as described earlier". 2MIBA (Kotch-Light) wr s used …
Number of citations: 2 nopr.niscpr.res.in
KJ Ellis, AG Lappin, A McAuley - Journal of Solution Chemistry, 1977 - Springer
The carboxylic acid ionization constants of mercaptoacetic acid (MAA), 2-mercaptopropionic acid (2-MPA), 2-mercaptoisobutyric acid (2-MIBA) and 2-mercaptosuccinic acid (2-MSA) …
ER Clark, C AJ - 1974 - pascal-francis.inist.fr
Keyword (fr) DITHIA-3, 5SELENA-4HEPTANEDIOIQUE ACIDE DERIVE COMPOSE SATURE COMPOSE ALIPHATIQUE DIACIDE CARBOXYLIQUE SULFURE ORGANIQUE …
Number of citations: 3 pascal-francis.inist.fr
VK Zav'alova, AA Zubarev, VP Litvinov - Russian Chemical Bulletin, 2007 - Springer
… Judging from the foregoing, it seems prospective to synthesize 2 mercaptoisobutyric acid derivatives on the basis of the substituted 3 cyanopyridin 2(1H ) thiones, which are used in the …
ER Clark, AJ Collett - Journal of the Chemical Society A: Inorganic …, 1969 - pubs.rsc.org
… The three compounds, tellurobis-( 3-mercaptopropionic acid), tellurobis-(2-mercaptopropionic acid), and tellurobis-(2-mercaptoisobutyric acid) are all formed by treating the appropriate …
Number of citations: 2 0-pubs-rsc-org.brum.beds.ac.uk
MA Davis, BL Holman, AN Carmel - Journal of Nuclear Medicine, 1976 - Soc Nuclear Med
… showed that all the compounds tested, with the ex ceptions of thioglycerol and 2-mercaptoisobutyric acid, contained less than 5% free pertechnetate. In the two studies with thioglycerol, …
Number of citations: 55 jnm.snmjournals.org
AG Lappin - 1975 - search.proquest.com
Reactions of iron (III) and copper (II) with organic substrates have been studied using stopped-flow spectrophotometry, Two forms of stopped-flow apparatus have been constructed and …
SL Sharma, R Shanker, GV Bakore - 1976 - core.ac.uk
Materials and Methods V (V) solution in perchloric acid was prepared from ammonium metavanadate(Riedel). Acetic acid (E. Merck) was purified by refluxing over Cr03 and subsequent …
Number of citations: 4 core.ac.uk
NW Pino, J Davis III, Z Yu, J Chan - Journal of the American …, 2017 - ACS Publications
… The chromophore was reestablished via chloranil oxidation to afford 4, which was subsequently capped using a tritylated 2-mercaptoisobutyric acid building block under Steglich …
Number of citations: 57 0-pubs-acs-org.brum.beds.ac.uk

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